3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step may involve the reaction of the benzofuran derivative with an amine under suitable conditions.
Attachment of the 2-chloro-6-fluorobenzamido group: This can be done through amide bond formation using coupling reagents.
Incorporation of the dihydro-benzodioxin moiety: This step may involve the reaction of the intermediate with a dihydro-benzodioxin derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions may target the amide or benzofuran functionalities.
Substitution: The chloro and fluoro groups on the benzamido moiety may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the chloro or fluoro groups with other functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry applications may include the investigation of the compound as a potential drug candidate for various diseases, based on its structural features.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be specific to the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- 3-(2-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Uniqueness
The presence of both chloro and fluoro substituents on the benzamido group may confer unique properties to the compound, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN2O5/c25-15-5-3-6-16(26)20(15)23(29)28-21-14-4-1-2-7-17(14)33-22(21)24(30)27-13-8-9-18-19(12-13)32-11-10-31-18/h1-9,12H,10-11H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEQUHDKRNKRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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